6-Mercaptonicotinamide

Descripción

Contextualization within Pyridinecarboxamide and Thiol Chemistry

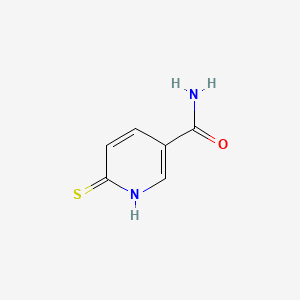

6-Mercaptonicotinamide (6-MNA) is structurally characterized by a pyridine (B92270) ring with a carboxamide group at the 3-position and a thiol group at the 6-position. This places it at the intersection of two important classes of organic compounds: pyridinecarboxamides and thiols. The pyridinecarboxamide moiety is a well-known pharmacophore found in numerous biologically active molecules. The thiol (-SH) group is highly reactive and can undergo various transformations, most notably oxidation to form disulfide bonds.

The IUPAC name for this compound is 6-sulfanylidene-1H-pyridine-3-carboxamide. nih.gov It exists in tautomeric forms, with the thione form being predominant. epa.gov This dual chemical nature allows 6-MNA to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and materials science.

Evolution of Research Interest in this compound

Initial interest in this compound and its derivatives stemmed from fundamental synthetic chemistry. A method for its synthesis was developed as early as 1948. nih.gov The synthesis typically involves the reaction of 6-chloronicotinamide (B47983) with thiourea (B124793). mdpi.comsci-hub.se This is a two-step process that first yields S-(5-carbamyl-2-pyridyl) thiuronium chloride, which is then treated with a base like sodium hydroxide (B78521) to produce this compound. sci-hub.se

More recently, research has pivoted towards its application in biomaterials and drug delivery systems. A significant area of investigation involves the use of 6-MNA to create "preactivated" or "S-protected" thiolated polymers. nih.govmdpi.commdpi.com In this context, the thiol group of a polymer is reacted with the oxidized dimer of 6-MNA, 6,6′-dithionicotinamide (6,6′-DTNA), to form a disulfide bond. nih.govmdpi.com This S-protection strategy enhances the stability of the thiolated polymer against premature oxidation and increases its reactivity towards biological thiols, such as those found in mucus glycoproteins. mdpi.comacs.org This has led to the development of advanced mucoadhesive polymers for drug delivery. mdpi.comresearchgate.netmdpi.com

Fundamental Academic Perspectives and Research Trajectories

Current research on this compound is largely focused on its role in modifying biopolymers to enhance their functional properties. The covalent attachment of 6-MNA to polymers like chitosan (B1678972), hyaluronic acid, and poly(acrylic acid) has been shown to significantly improve their mucoadhesive and cohesive properties. google.comresearchgate.netmdpi.com These modified polymers, often referred to as "thiomers," exhibit prolonged residence time on mucosal surfaces, making them excellent candidates for controlled drug release applications. acs.orgresearchgate.net

Researchers are actively exploring the use of 6-MNA-modified polymers for various applications, including oral peptide delivery, treatment for dry mouth syndrome, and as components of nanoparticles and hydrogels. sci-hub.seresearchgate.net The ability to tune the properties of these polymers by controlling the amount of attached 6-MNA allows for the design of materials with specific characteristics for targeted applications. nih.govuibk.ac.at Furthermore, the biodegradability of these modified polymers is also a key area of investigation. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical properties of this compound. Data sourced from nih.govnih.govsci-hub.selookchem.com.

Table 2: Spectroscopic Data for this compound. This table presents key spectroscopic data for the identification and characterization of this compound. Data sourced from nih.govsci-hub.se.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

7151-89-5 |

|---|---|

Fórmula molecular |

C6H6N2OS |

Peso molecular |

154.19 g/mol |

Nombre IUPAC |

6-sulfanylidene-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10) |

Clave InChI |

PWSJCBQLHHENIG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=S)NC=C1C(=O)N |

Origen del producto |

United States |

Synthetic Pathways and Chemical Transformations of 6 Mercaptonicotinamide

Established Synthetic Routes to 6-Mercaptonicotinamide

The primary and most well-documented method for the synthesis of this compound involves the nucleophilic substitution of a halogenated nicotinamide (B372718) precursor. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthesis from 6-Chloronicotinamide (B47983) Precursors

The principal synthetic pathway to this compound commences with the readily available 6-Chloronicotinamide. This precursor undergoes a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyridine (B92270) ring is displaced by a sulfur-containing nucleophile. This reaction is a standard method for introducing a thiol group onto an aromatic ring.

The general reaction is as follows:

Cl-C5H3N-CONH2 + S-Nucleophile → HS-C5H3N-CONH2 + By-product

While various sulfur nucleophiles can be employed, the use of thiourea (B124793) followed by hydrolysis has proven to be an effective and common strategy.

Role of Thiourea in Primary Synthesis Protocols

Thiourea serves as a practical and efficient sulfur transfer reagent in the synthesis of this compound from 6-Chloronicotinamide. The reaction proceeds through the formation of an intermediate S-aryl isothiouronium salt. This salt is subsequently hydrolyzed under basic conditions to yield the target thiol, this compound.

The mechanism involves the initial attack of the sulfur atom of thiourea on the electron-deficient carbon atom bearing the chlorine in the pyridine ring. This results in the formation of the S-(6-amido-pyridin-2-yl)isothiouronium chloride intermediate. Subsequent hydrolysis, typically with a base such as sodium hydroxide (B78521), cleaves the C-S bond of the isothiouronium salt, liberating the desired this compound and urea (B33335) as a byproduct.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants. Protic solvents, such as ethanol (B145695) or isopropanol, are commonly employed to facilitate the dissolution of the reactants and the intermediate isothiouronium salt.

The reaction temperature is a critical factor influencing the rate of both the salt formation and the subsequent hydrolysis. Elevated temperatures are generally required to drive the nucleophilic substitution to completion. The optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Below is an interactive data table illustrating the hypothetical effect of solvent and temperature on the yield of this compound, based on general principles of organic synthesis.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 85 |

| Isopropanol | 82 | 5 | 88 |

| n-Butanol | 117 | 4 | 92 |

| DMF | 100 | 3 | 95 |

Oxidative Dimerization to 6,6′-Dithionicotinamide

This compound can be readily oxidized to its corresponding disulfide, 6,6′-Dithionicotinamide. This transformation is a common reaction for thiols and is of interest for applications where a reversible disulfide linkage is desired.

Mechanistic Aspects of Dimer Formation

The oxidative dimerization of thiols to disulfides can proceed through several mechanisms, depending on the oxidizing agent employed. In general, the process involves the removal of a hydrogen atom from the thiol group of two separate this compound molecules, followed by the formation of a sulfur-sulfur bond.

When a mild oxidizing agent such as iodine is used, the reaction is thought to proceed via a sulfenyl iodide intermediate. The thiol attacks the iodine to form this intermediate, which is then attacked by another thiol molecule to form the disulfide and regenerate iodide.

With stronger oxidizing agents like hydrogen peroxide, the mechanism can be more complex, potentially involving radical intermediates. The reaction is initiated by the oxidation of the thiolate anion to a thiyl radical, and two of these radicals can then combine to form the disulfide bond.

Influence of Oxidizing Agents on Dimerization Yields

The choice of oxidizing agent has a significant impact on the yield and purity of the resulting 6,6′-Dithionicotinamide. Mild oxidizing agents are generally preferred to avoid over-oxidation of the thiol group to sulfonic acids or other byproducts. Common oxidizing agents used for this transformation include iodine, hydrogen peroxide, and exposure to atmospheric oxygen, often in the presence of a catalyst.

The yield of the dimerization is also influenced by factors such as pH, solvent, and temperature. The following interactive data table provides a hypothetical comparison of the effectiveness of different oxidizing agents on the yield of 6,6′-Dithionicotinamide.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodine (I2) | Ethanol/Water | 25 | 2 | 95 |

| Hydrogen Peroxide (H2O2) | Water | 25 | 4 | 88 |

| Air (O2) | Aqueous Ammonia | 25 | 24 | 75 |

| DMSO | - | 100 | 6 | 90 |

Advanced Derivatization Strategies for this compound

The nucleophilic nature of the thiol group in this compound serves as a versatile handle for a variety of chemical transformations. Key advanced derivatization strategies include S-alkylation, the formation of S-allylthio derivatives, and the synthesis of more complex conjugates. These approaches enable the systematic exploration of the chemical space around the this compound core, leading to the generation of extensive compound libraries for biological screening.

S-Alkylation Reactions:

A fundamental and widely employed strategy for the derivatization of this compound is S-alkylation. This reaction involves the treatment of the thiol with a suitable alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a thioether linkage.

Detailed research into the S-alkylation of related mercapto-containing heterocycles, such as 6-mercaptopurine (B1684380), has provided valuable insights into the reaction conditions and scope. For instance, the reaction of 6-mercaptopurine with N-alkyl-N-alkoxycarbonylaminomethyl chlorides in dimethyl sulfoxide (B87167) has been shown to produce S-alkylated derivatives in yields ranging from 5-62%, depending on the specific alkyl and alkoxy groups used. This methodology highlights a sophisticated approach to introduce functionalized alkyl groups onto the sulfur atom.

Formation of S-Allylthio Derivatives:

Another significant derivatization strategy involves the synthesis of S-allylthio derivatives. This can be achieved by reacting this compound with an allyl halide. These S-allylthio compounds are of particular interest as they can act as prodrugs. The rationale behind this approach is that the resulting S-allylthio derivative may exhibit improved cell penetration due to increased lipophilicity. Once inside the cell, the derivative can react with intracellular thiols, such as glutathione, to release the parent this compound. This targeted release mechanism can enhance the therapeutic efficacy and reduce potential off-target effects. Research on 6-mercaptopurine has demonstrated the successful synthesis and biological activity of its S-allylthio derivatives, suggesting a promising avenue for the derivatization of this compound.

Synthesis of Complex Conjugates:

More advanced strategies involve the conjugation of this compound to other molecular entities, such as nucleotides, to create more complex and potentially more potent derivatives. An example of such a strategy is the synthesis of nicotinamide 6-mercaptopurine 5′-dinucleotide. This approach involves the coupling of the mercapto-containing heterocycle with a suitably activated nucleotide derivative. While this specific example involves 6-mercaptopurine, the underlying synthetic principles can be extrapolated to the derivatization of this compound, opening up possibilities for creating novel nucleotide analogs with unique biological activities.

The table below summarizes various derivatization strategies that have been applied to mercapto-containing heterocyclic compounds and are applicable to this compound, based on analogous chemical transformations.

| Derivatization Strategy | Reagent/Reaction Condition | Resulting Derivative | Potential Application |

| S-Alkylation | Alkyl halide (e.g., N-alkyl-N-alkoxycarbonylaminomethyl chloride), Base (e.g., in DMSO) | S-Alkyl-6-mercaptonicotinamide | Modulation of physicochemical properties, Prodrug design |

| S-Allylation | Allyl halide (e.g., allyl bromide) | S-Allylthio-6-mercaptonicotinamide | Prodrug with enhanced cell permeability |

| Nucleotide Conjugation | Activated nucleotide derivative (e.g., imidazole-activated NMN) | This compound-nucleotide conjugate | Development of novel enzyme inhibitors or probes |

These advanced derivatization strategies underscore the versatility of this compound as a scaffold for chemical modification. The ability to systematically alter its structure provides a powerful tool for medicinal chemists to fine-tune its properties and explore its potential in various therapeutic areas. Further research into novel derivatization reactions and the biological evaluation of the resulting compounds will undoubtedly continue to expand the chemical and pharmacological horizons of this intriguing molecule.

Functional Conjugation of 6 Mercaptonicotinamide with Biopolymers and Macromolecules

Conjugation with Polysaccharides

Polysaccharides are widely utilized as scaffolds in biomaterial science due to their biocompatibility and biodegradability. The functionalization of these polymers with thiol-bearing compounds like 6-Mercaptonicotinamide enhances their utility.

Chitosan (B1678972), a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine, is a prime candidate for chemical modification due to the presence of reactive primary amine groups. The introduction of thiol groups via this compound conjugation significantly enhances its mucoadhesive properties.

The direct thiolation of chitosan with this compound can be challenging due to the potential for premature oxidation of the thiol groups. To circumvent this, a common strategy involves the use of a protected thiol or a preactivated derivative. While specific studies detailing the S-protection of this compound for chitosan conjugation are not prevalent, the general principle involves masking the thiol group with a protective agent that can be removed under mild conditions post-conjugation.

Alternatively, preactivation of the thiol on this compound can facilitate its reaction with chitosan. One established method for preactivating thiols is the introduction of a pyridylthio group, forming a 6-(pyridinethio)nicotinamide derivative. This preactivated compound can then react with the primary amine groups of chitosan.

| Preactivation Strategy | Reagent Example | Resulting Intermediate |

| Pyridylthio Activation | 2,2'-Dipyridyl disulfide | 6-(pyridinethio)nicotinamide |

A widely employed method for conjugating thiol-bearing molecules to chitosan is through the formation of an amide bond between the primary amine groups of chitosan and a carboxylic acid group on the thiol-containing ligand. In the case of this compound, which possesses a carboxamide group, direct amidation is not feasible. However, a common approach involves the use of a mediating agent that possesses both a carboxylic acid and a reactive group that can bind to the thiol.

For instance, thioglycolic acid can be coupled to chitosan's amine groups using a carbodiimide (B86325), such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), to form a thiolated chitosan derivative. Subsequently, the thiol groups on the modified chitosan can be reacted with a preactivated form of this compound.

Another approach involves the initial modification of chitosan with a compound like N-acetyl-cysteine, which introduces both a thiol group and a carboxylic acid. The carboxylic acid can then be activated with EDC-HCl to react with the amino groups of another chitosan chain or other molecules. While not a direct conjugation of this compound, this illustrates the principle of amidation-mediated crosslinking in thiolated chitosan systems.

| Coupling Strategy | Mediating/Activating Agent | Key Bond Formed |

| Carbodiimide Coupling | EDC-HCl | Amide Bond |

Disulfide exchange reactions are a key mechanism for both the conjugation of thiol-containing molecules to thiolated chitosan and for the crosslinking of the modified polymer chains. Once chitosan has been successfully thiolated, for example with this compound, the resulting free thiol groups are capable of forming disulfide bonds.

This can occur through oxidation of two thiol groups to form a disulfide bridge, or through a disulfide exchange reaction with another thiol-containing molecule or a pre-formed disulfide. In the context of conjugating this compound, if the thiol group on the nicotinamide (B372718) derivative is preactivated with a leaving group such as a pyridylthio group, it can readily react with the thiol groups on a pre-thiolated chitosan backbone via a disulfide exchange mechanism.

The formation of these disulfide bonds is crucial for the in situ gelling properties of thiolated chitosan, as it leads to the formation of a crosslinked polymer network.

| Reaction Type | Reactants | Product Feature |

| Oxidation | 2 R-SH (thiol groups) | R-S-S-R (disulfide bridge) |

| Disulfide Exchange | R1-S-S-R2 + R3-SH | R1-S-S-R3 + R2-SH |

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be chemically modified to introduce thiol groups, thereby creating derivatives with enhanced mucoadhesive and cohesive properties. The conjugation of this compound to the HA backbone can be achieved by targeting the carboxylic acid groups present on the glucuronic acid residues of HA.

A common method involves the use of carbodiimide chemistry to activate the carboxylic acid groups of HA, followed by the addition of a thiol-containing compound that also has a primary amine to form an amide bond. Since this compound itself does not have a free amine for this type of coupling, an alternative strategy would be to first derivatize HA with a diamine compound, and then couple this compound to the newly introduced amine. A more direct approach, however, would be to use a thiol-bearing compound that also contains a hydrazide group, such as 3-mercaptopropanehydrazide. This can then be coupled to the EDC-activated HA. Following this logic, a custom derivative of this compound containing a hydrazide function would be required for this specific conjugation pathway.

Alternatively, disulfide exchange reactions can be utilized if the HA is first thiolated with a compound like thioglycolic acid, and then reacted with a preactivated form of this compound.

Cellulose (B213188) and its derivatives, such as hydroxypropyl cellulose, can be functionalized with thiol-containing molecules like this compound to create novel biomaterials. The hydroxyl groups on the cellulose backbone are the primary sites for chemical modification.

One approach involves the activation of the hydroxyl groups with a reagent like 1,1'-carbonyldiimidazole, followed by reaction with a thiol-containing compound. However, a more common method is to first introduce a carboxylic acid group onto the cellulose backbone, for example, by reaction with succinic anhydride. The newly introduced carboxylic acid can then be activated with a carbodiimide and coupled to an amino-thiol, or a preactivated thiol could be used in a subsequent step. Given the structure of this compound, a multi-step synthesis would likely be required to achieve conjugation.

A study on the thiolation of hydroxypropyl cellulose involved the use of thioglycolic acid in the presence of dicyclohexylcarbodiimide (B1669883) and 4-dimethylaminopyridine. This resulted in a thiolated cellulose derivative. This thiolated polymer could then potentially be crosslinked or further functionalized through disulfide exchange reactions, which could involve this compound.

Thiolated Chitosan Functionalization with this compound

Conjugation with Proteins and Peptides

The covalent attachment of this compound (6-MNA) to proteins and peptides is a key strategy for modifying their properties and functions. This process often involves the "preactivation" of the protein's thiol groups to enhance their reactivity and subsequent binding capabilities.

Preactivation of Keratin (B1170402) and Keratin-Associated Proteins with this compound

Keratin extracts and their associated proteins (KAPs) are investigated for their potential in restoring hair properties. researchgate.netsemanticscholar.org A significant strategy to improve their efficacy involves a preactivation step with this compound. semanticscholar.orgresearchgate.net This process enhances the binding of these proteins to hair fibers. researchgate.netresearchgate.net

The preactivation procedure begins with the reduction of existing disulfide bonds within the keratin (Ker) and keratin-associated proteins (KAP) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org This step exposes free thiol groups (-SH) on the proteins. semanticscholar.org Subsequently, these newly formed thiol groups are preactivated by reacting them with the dimeric, oxidized form of 6-MNA, known as 6,6'-dithionicotinamide (6,6'-DTNA). semanticscholar.org This reaction results in the formation of a mixed disulfide bond, creating Ker-MNA and KAP-MNA adducts. semanticscholar.org

Research has demonstrated that this preactivation significantly improves the binding of keratin fractions to natural hair. researchgate.nettressless.com In one study, selectively extracted KAPs and α-keratins (Ker) were preactivated with 6-MNA, leading to a quantifiable increase in their affinity for hair fibers. researchgate.netsemanticscholar.orgresearchgate.net The amount of immobilized 6-MNA can be quantified photometrically after cleaving the newly formed disulfide bonds. semanticscholar.org

Table 1: Enhanced Binding of Preactivated Keratin Fractions to Natural Hair

| Protein Fraction | Amount of Preactivating 6-MNA (μmol/g) | Resulting Fold-Increase in Binding |

| Keratin-Associated Proteins (KAP) | 194 ± 21 | 1.9 |

| α-Keratins (Ker) | 169 ± 27 | 1.4 |

| Data sourced from studies on the preactivation of human hair proteins. researchgate.netsemanticscholar.orgresearchgate.net |

The presence of L-arginine has been shown to further enhance the binding of preactivated keratin to hair fibers, suggesting a synergistic effect. tressless.com This preactivation strategy is particularly effective for natural hair, though its effects are less pronounced on permed hair. researchgate.netsemanticscholar.org

Disulfide Bond Formation in Protein-6-Mercaptonicotinamide Adducts

The formation of a disulfide bond (S-S) is a crucial covalent linkage in protein chemistry, responsible for stabilizing the tertiary structure of many proteins. sciencequery.comneb.com This bond forms through the oxidation of two cysteine residues' sulfhydryl groups (-SH). sciencequery.comnih.gov In the context of creating protein-6-MNA adducts, this principle is leveraged to covalently attach the 6-MNA molecule to the protein backbone. semanticscholar.org

The process is a series of thiol/disulfide exchange reactions. uwaterloo.camdpi.com After the protein's intrinsic disulfide bridges are reduced to free thiols, they are reacted with an oxidizing agent, specifically the dimeric form of 6-MNA (6,6'-dithionicotinamide). semanticscholar.orguwaterloo.ca A thiol group from a cysteine residue on the protein performs a nucleophilic attack on the disulfide bond of the 6,6'-DTNA molecule. mdpi.com This results in the formation of a new, mixed disulfide bond between the protein and a single 6-MNA molecule, with the other 6-MNA molecule being released as a leaving group. semanticscholar.orgmdpi.com

The resulting structure, R-S-S-R', where R is the protein and R' is the nicotinamide moiety, is known as a disulfide bridge or adduct. sciencequery.com This covalent bond effectively "preactivates" the protein, imparting the chemical functionalities of the nicotinamide group onto the larger biomolecule. semanticscholar.orgacs.org This process is fundamental for altering the protein's surface chemistry and enhancing its interaction with other materials, such as the keratin in hair fibers. semanticscholar.org

Conjugation with Synthetic Polymers

The functionalization of synthetic polymers with this compound extends the utility of this compound beyond natural proteins, enabling the creation of advanced biomaterials with tailored properties for various applications.

Functionalization of Poly(aspartic acid) with this compound

Poly(aspartic acid) (PASP) is a biodegradable and biocompatible synthetic poly(amino acid) that serves as a versatile backbone for chemical modification. researchgate.netmdpi.com One such modification is its functionalization with this compound, which is typically achieved by reacting thiolated PASP with 6-mercaptonicotinic acid (MNA), a structurally related compound. researchgate.net

In this process, PASP is first modified to introduce thiol (-SH) groups, creating thiolated poly(aspartic acid) or PASP-SH. researchgate.net These free thiol groups are then "S-protected" or "preactivated" by forming a disulfide linkage with MNA. researchgate.net This reaction yields a preactivated derivative, designated as PASP-SS-MNA. researchgate.net The degree of functionalization, meaning the amount of MNA coupled to the polymer, can be controlled and quantified. researchgate.net

Table 2: Functionalization of Thiolated Poly(aspartic acid) with 6-Mercaptonicotinic Acid

| Degree of Thiolation of PASP | Resulting Amount of Protecting MNA Groups (μmol/g) |

| Low | 242 |

| Medium | 341 |

| High | 530 |

| Data sourced from a study on in situ gelling derivatives of poly(aspartic acid). researchgate.net |

This functionalization is significant because it allows for the creation of in situ cross-linked hydrogels. When aqueous solutions of the preactivated PASP-SS-MNA are mixed with thiolated PASP-SH, they can form a hydrogel network through disulfide bond exchange without the need for an external oxidizing agent. researchgate.net The resulting hydrogels exhibit strong mucoadhesive properties, indicating a chemical interaction between the functionalized polymer and mucin. researchgate.net

Novel Polymeric Scaffolds Incorporating this compound

Polymeric scaffolds are three-dimensional matrices designed to support cell growth and tissue formation in biomedical applications. nih.govmdpi.com Incorporating this compound into these scaffolds can enhance their functionality, particularly their muco- and tissue-adhesive properties. acs.orgmdpi.com

One prominent example involves the modification of chitosan, a natural polysaccharide. acs.org Thiolated chitosan can be synthesized and its free sulfhydryl groups are then S-protected through a disulfide exchange reaction with this compound. acs.org This modification results in a polymer that can form a biocompatible 3D matrix, or scaffold, with enhanced characteristics. acs.org The presence of the 6-MNA moiety allows the scaffold to form disulfide bonds with cysteine-rich domains in tissues, such as mucus glycoproteins, leading to strong adhesion. mdpi.com

Similarly, hydrogels formed from derivatives of poly(aspartic acid) functionalized with 6-mercaptonicotinic acid represent another class of novel scaffolds. researchgate.net These in situ gelling systems are formed via disulfide cross-linking and create a stable, three-dimensional network. researchgate.net The ability to control the gelation time and the mechanical properties (storage modulus) of these hydrogels makes them highly adaptable for specific applications like ophthalmic drug delivery. researchgate.net The design of such bioactive scaffolds, which can interact chemically with biological tissues, is a key strategy in developing advanced materials for tissue engineering and regenerative medicine. nih.govnih.gov

Mechanistic Investigations of 6 Mercaptonicotinamide Modified Systems

Mechanisms of Mucoadhesion Enhancement

The ability of a drug delivery system to adhere to mucosal surfaces, known as mucoadhesion, is a critical factor in prolonging residence time and improving drug absorption. The incorporation of 6-mercaptonicotinamide into polymeric matrices significantly boosts these adhesive properties through specific chemical interactions.

A primary mechanism for the enhanced mucoadhesion of this compound-modified systems is the formation of covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. researchgate.netjapsonline.com Mucus, a viscoelastic gel lining mucosal tissues, is primarily composed of water and mucins, which are glycoproteins responsible for its gel-like properties. nih.govbgc.ac.in The thiol groups introduced by this compound can undergo thiol/disulfide exchange reactions or oxidation to form disulfide bridges with the cysteine residues present in mucin. japsonline.comacs.org

This covalent bonding provides a much stronger and more prolonged adhesion compared to non-covalent interactions like hydrogen bonding and chain interpenetration that characterize traditional mucoadhesive polymers. japsonline.comacs.org For instance, studies on thiolated hyaluronic acid have shown a significant increase in mucoadhesion time compared to its unmodified counterpart. japsonline.commdpi.com The preactivation of these thiol groups, for example by creating a disulfide bond with this compound, further enhances this effect. mdpi.com This preactivation step protects the thiol groups from premature oxidation and makes them readily available for disulfide exchange with mucus glycoproteins. acs.orgmdpi.com

Research has demonstrated substantial improvements in mucoadhesion with polymers modified with this compound. For example, chitosan (B1678972) modified with this compound exhibited a mucoadhesion increase of at least 69-fold compared to unmodified chitosan. researchgate.net Similarly, S-protected thiolated chitosan, synthesized using this compound, showed significantly improved mucoadhesive properties in rotating cylinder tests. nih.gov

The initial contact is facilitated by the wetting and swelling of the polymer, allowing for the interpenetration of polymer chains with the mucus network. researchgate.net The introduction of the hydrophobic this compound ligand can influence the water uptake capacity of the polymer. For instance, chitosan-TGA-MNA tablets were found to swell to a lesser extent than unmodified chitosan-TGA tablets, a phenomenon attributed to the hydrophobic nature of the 6-MNA ligand. nih.gov

Modulation of Biological Transport Processes

The modification of polymers with this compound not only enhances mucoadhesion but also plays a crucial role in modulating the transport of molecules across biological barriers, such as the intestinal epithelium.

A significant advantage of using this compound-modified polymers is their ability to enhance the permeation of hydrophilic macromolecules. nih.govmdpi.com This is particularly important for the oral delivery of peptide and protein drugs, which typically have poor bioavailability.

The permeation-enhancing effect is linked to the interaction of the thiol groups with the epithelial cell layer. Thiolated polymers can transiently open the tight junctions between epithelial cells, creating a paracellular pathway for drug absorption. nih.gov For example, S-protected thiolated chitosans have been shown to enhance the intestinal permeability of hydrophilic molecules like FITC-dextran. nih.gov Liposomes coated with a chitosan-thioglycolic acid this compound-conjugate demonstrated an 8.2-fold enhancement in the bioavailability of calcitonin after oral administration in rats. nih.gov

The degree of permeation enhancement can be influenced by the concentration of the thiolated polymer. Studies with cellulose-mercaptosuccinate showed that as the polymer concentration increased, the permeated amount of a model dye and its apparent permeability also increased. acs.org

Table 1: Permeation Enhancement by this compound-Modified Systems

| Modified Polymer System | Model Drug/Molecule | Permeation Enhancement | Reference |

|---|---|---|---|

| Chitosan-thioglycolic acid this compound coated liposomes | Calcitonin | 8.2-fold increase in bioavailability | nih.gov |

| Thiolated hyaluronic acid | Curcumin | 4.4-fold enhancement | mdpi.com |

| Cellulose-mercaptosuccinate | Lucifer yellow | Up to 2.2-fold improvement in P_app | acs.org |

| Cellulose-mercaptosuccinate | Enoxaparin | 2.4-fold increase through rat intestinal mucosa | acs.org |

P_app: apparent permeability coefficient; AUC: Area Under the Curve

The enhancement of paracellular drug transport by thiolated polymers is attributed to their interaction with apical junctional complexes, which are responsible for cell-cell adhesion and the regulation of epithelial permeability. nih.govweizmann.ac.ilfrontiersin.org These complexes consist of tight junctions (TJs), adherens junctions (AJs), and desmosomes. weizmann.ac.ilfrontiersin.orgnih.gov

Thiolated polymers are thought to interact with proteins of the tight junctions, leading to a temporary and reversible opening of these structures. nih.gov The transmembrane proteins occludin and claudin, along with cytoplasmic proteins like ZO-1, are key components of tight junctions. researchgate.net The interaction of thiol groups with these proteins can modulate their function and increase paracellular permeability.

Furthermore, some studies suggest that the permeation-enhancing effect of thiolated chitosans may involve the inhibition of protein tyrosine phosphatase, which plays a role in the opening of tight junctions through a glutathione-dependent process. nih.gov The ability of these modified polymers to interact with and modulate the components of cellular junctional complexes is a key factor in their ability to improve the absorption of hydrophilic drugs.

Enzyme and Efflux Pump Inhibition Mechanisms

In addition to enhancing mucoadhesion and permeation, this compound-modified systems can also protect drugs from enzymatic degradation and overcome multidrug resistance by inhibiting efflux pumps.

The general mechanism of enzyme inhibition involves a molecule, the inhibitor, binding to an enzyme and decreasing its activity. omicsonline.orglabce.com This can be reversible or irreversible. omicsonline.org In the context of drug delivery, inhibiting degradative enzymes in the gastrointestinal tract can significantly increase the amount of active drug available for absorption.

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including many drugs, out of cells. nih.govfrontiersin.org Overexpression of these pumps is a major mechanism of multidrug resistance in both bacteria and cancer cells. nih.govfrontiersin.org Inhibitors of these pumps can restore the efficacy of drugs that are otherwise expelled from their target cells.

While the specific mechanisms by which this compound-modified polymers inhibit enzymes and efflux pumps are still under investigation, it is proposed that the thiol groups play a key role. These groups may interact with the active sites of enzymes or the substrate-binding domains of efflux pumps, thereby blocking their function. scispace.comresearchgate.net The development of potent efflux pump inhibitors (EPIs) is a significant area of research aimed at combating multidrug resistance. nih.gov

Inhibition of P-glycoprotein (P-gp) Activity by this compound Conjugates

Conjugates of this compound (6-MNA) are recognized for their capacity to inhibit the function of P-glycoprotein (P-gp), a critical efflux pump that contributes to multidrug resistance in cancer chemotherapy and affects the oral bioavailability of many drugs. rsc.orgmdpi.com The modification of polymers, such as chitosan, with 6-MNA serves to create S-protected derivatives that exhibit enhanced P-gp inhibitory effects. nih.gov This "preactivation" strategy, which involves forming a disulfide bond between the polymer's thiol groups and 6-MNA, not only protects the thiol groups from oxidation but also improves their reactivity and potential as efflux pump inhibitors. mdpi.comarabjchem.orgnih.gov

Studies have demonstrated that S-protected thiolated chitosans show at least a 1.4-fold more pronounced P-gp inhibition effect compared to their corresponding unmodified thiomers. nih.gov For instance, liposomes coated with a chitosan-thioglycolic acid-6-mercaptonicotinamide (CS-TGA-6MNA) conjugate demonstrated a 4.2-fold enhancement in the transport of the P-gp substrate Rhodamine-123 across rat small intestine when compared to a buffer control. nih.gov This suggests that the 6-MNA modification is a key factor in overcoming P-gp-mediated drug efflux. The inhibitory mechanism is multifaceted, involving direct interaction with the pump's energy source and modulation of the surrounding membrane environment. rsc.org

| Compound | Concentration (% w/v) | Effect on P-gp ATPase Activity | Reference |

|---|---|---|---|

| CS-TGA-6MNA | Not specified, but effective | Significant decrease compared to control | rsc.org |

| CS-TGA-6MNA | 0.1 | Baseline inhibitory effect | rsc.org |

| CS-TGA-6MNA | 0.2 | Increased inhibitory effect vs. 0.1% | rsc.org |

| CS-TGA-6MNA | 0.5 | Highest inhibitory effect observed | rsc.org |

Cellular membrane fluidity is a critical factor that modulates the function of membrane-embedded proteins like P-gp. nih.gov The lipid environment can influence the conformational changes necessary for the pump's transport cycle. rsc.org Investigations have revealed that the P-gp inhibitory effect of CS-TGA-6MNA is also linked to its ability to decrease the fluidity of the plasma membrane. rsc.org By altering the biophysical properties of the cell membrane, these conjugates can hinder the proper functioning of the efflux pump. rsc.orgnih.gov This reduction in membrane fluidization is considered a significant contributor to the observed P-gp inhibition, working in concert with the reduction of ATPase activity to enhance the intracellular concentration of P-gp substrate drugs. rsc.org

Interaction with Protein Tyrosine Phosphatase Enzymes

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues. nih.govfrontiersin.org The activity of PTPs is dependent on a key cysteine residue in their active site. ebi.ac.uk Thiolated polymers, including those modified with this compound, have been shown to inhibit PTPs. arabjchem.org The proposed mechanism involves the formation of a disulfide bond between the thiol groups on the polymer and the cysteine residue within the active site of the PTP enzyme. arabjchem.org This covalent interaction effectively blocks the enzyme's catalytic activity. arabjchem.org This inhibition of PTPs can contribute to the permeation-enhancing effects of these polymers by modulating signaling pathways that control the integrity of cellular tight junctions. arabjchem.org

Physicochemical Stabilization and Cross-linking Phenomena

Formation of Inter- and Intramolecular Disulfide Bonds in Polymeric Systems

A defining characteristic of polymers modified with this compound is their ability to form extensive disulfide cross-links. The "preactivation" of a thiolated polymer with 6-MNA creates disulfide bonds that can be exchanged. mdpi.commdpi.com This structure facilitates the formation of both intramolecular (within the same polymer chain) and intermolecular (between different polymer chains) disulfide bonds. mdpi.comnih.govtandfonline.com This cross-linking is crucial for the stability and mechanical properties of the resulting polymer matrix. mdpi.comtandfonline.com The formation of these covalent bonds within the polymer network enhances resistance to enzymatic degradation and improves stability under physiological conditions. mdpi.com Furthermore, when these preactivated polymers are combined with polymers bearing free thiol groups, disulfide bridges can form between the two, leading to rapid changes in viscosity and gel formation. google.com

In Situ Gelling and Hydrogel Formation through this compound Linkages

The modification of polymers with this compound (6-MNAm) is a key strategy for developing systems capable of in situ gelling and hydrogel formation. This process is fundamentally based on the principles of thiol-disulfide chemistry, which allows for the creation of cross-linked polymer networks under specific environmental conditions. The primary mechanism involves the "preactivation" or "S-protection" of a thiolated polymer, which imparts enhanced stability and reactivity for controlled gel formation. nih.govnih.gov

The process begins with a base polymer, such as hyaluronic acid or chitosan, which is first chemically modified to introduce free thiol (-SH) groups, a process known as thiolation. nih.govmdpi.com These free thiol groups are susceptible to premature oxidation and can rapidly form disulfide bonds, which may be undesirable for a controlled, in situ gelling system. mdpi.com To prevent this, the thiolated polymer undergoes a subsequent reaction with a 2-pyridylthio compound like this compound or its dimer, 6,6'-dithiodinicotinamide. nih.govnih.gov This step, termed S-protection or preactivation, forms a temporary, activating disulfide bond between the polymer's thiol group and the 6-MNAm moiety. mdpi.comresearchgate.net

This preactivated polymer is significantly more stable against uncontrolled oxidation in aqueous media. researchgate.net The in situ gelation is triggered when these preactivated disulfide linkages are exposed to an environment containing free thiols, such as those on other polymer chains or in biological contexts like cysteine-rich mucins. mdpi.comresearchgate.net A thiol-disulfide exchange reaction occurs, where the more stable disulfide bonds of the cross-linked hydrogel network are formed, releasing the 6-MNAm protecting group. nih.gov This controlled cross-linking process results in the transition from a solution state (sol) to a three-dimensional gel network (hydrogel). mdpi.com

The kinetics and extent of this gelation can be influenced by external stimuli, particularly pH. researchgate.net The thiol-disulfide exchange reaction is pH-dependent, as it requires the deprotonation of the thiol group to a thiolate anion (S⁻) to act as a nucleophile. nih.govmdpi.com Studies on analogous thiolated polymer systems, such as thiolated pectin, demonstrate that an increase in pH enhances the rate of disulfide bond formation and, consequently, the gel strength. researchgate.net As the pH rises, the concentration of thiol groups decreases while the concentration of disulfide bonds increases, directly correlating with an increase in the hydrogel's apparent viscosity and viscoelasticity. researchgate.net

The incorporation of 6-MNAm as a preactivating agent has been shown to modulate the physicochemical properties of the resulting hydrogels. For instance, the hydrophobic nature of the 6-MNAm ligand can lead to a reduction in the swelling capacity of the hydrogel when compared to its unprotected thiolated counterpart. nih.gov Conversely, this modification significantly enhances other critical properties, such as mucoadhesion. Research has demonstrated that preactivating thiolated hyaluronic acid with this compound can lead to a substantial increase in adhesion time on mucosal surfaces. mdpi.com

Table 1: Impact of this compound Preactivation on Thiolated Polymer Properties

| Polymer System | Property Investigated | Finding | Reference |

| Thiolated Hyaluronic Acid | Mucoadhesion | 4-fold improvement in adhesion time compared to non-preactivated thiolated HA. | mdpi.com |

| Thiolated Chitosan | Swelling Capacity | 40% lower weight gain (decreased swelling) compared to non-preactivated chitosan-thioglycolic acid. | nih.gov |

| Thiolated Chitosan | Mucoadhesion | 14-fold increase in mucoadhesive properties compared to unmodified chitosan. | researchgate.net |

Table 2: Illustrative Example of pH-Dependent Disulfide Cross-linking in Thiolated Pectin Hydrogels This table illustrates the general mechanism of pH-mediated disulfide bond formation relevant to in situ gelling thiolated systems.

| Dialysis Buffer pH | Final Gel Strength (g) | Change in Thiol Groups | Change in Disulfide Bonds | Reference |

| 7.4 | 26.63 | Decrease | Increase | researchgate.net |

| 8.9 | 42.77 | Significant Decrease | Significant Increase | researchgate.net |

Advanced Analytical and Characterization Methodologies for 6 Mercaptonicotinamide and Its Conjugates

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying 6-Mercaptonicotinamide. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its electronic and vibrational states.

Ultraviolet-Visible Spectroscopy for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds that possess chromophores—molecular groups that absorb light in the UV-Vis range. This compound contains a substituted pyridine (B92270) ring, which acts as a chromophore, making this technique highly suitable for its quantification in solution.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength of maximum absorption (λmax), the concentration of this compound can be accurately determined. The λmax for this compound is influenced by its electronic structure, specifically the π → π* and n → π* transitions within the aromatic ring and amide group. The presence of the thiol group can also influence the spectral properties. A standard calibration curve is typically generated by measuring the absorbance of several solutions of known concentrations to ensure linearity and accuracy.

| Chromophore/Transition | Typical Wavelength Range (nm) | Notes |

| Pyridine Ring (π → π) | 250 - 280 | Intense absorption band characteristic of the aromatic system. |

| Amide Group (n → π) | 210 - 230 | Weaker absorption, may overlap with other transitions. |

| Thiol/Thione Group (n → π*) | 300 - 350 | Can contribute to absorption at longer wavelengths, often pH-dependent. |

This interactive table summarizes the expected UV-Vis absorption regions for the functional groups in this compound.

Fourier Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby confirming its structure. The method works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, resulting in a unique spectral "fingerprint" for the compound.

For this compound, FT-IR is used to confirm the presence of its key structural features: the amide group, the aromatic pyridine ring, and the mercapto (thiol) group. The spectrum will show characteristic absorption bands corresponding to N-H and C=O stretching of the amide, C=C and C-H vibrations of the aromatic ring, and the S-H or C=S stretch of the thiol/thione tautomer. When this compound is conjugated to another molecule, changes in the FT-IR spectrum, such as the appearance of new bands or shifts in existing ones, can confirm successful conjugation.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3100 - 3400 | Medium, Broad |

| Amide | C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Thione | C=S Stretch | 1050 - 1250 | Medium |

This interactive table presents the characteristic FT-IR absorption bands for the functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. It provides information on the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR provides information on the number and environment of the protons on the pyridine ring and the amide group. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal the precise arrangement of these protons. ¹³C NMR provides complementary information about the carbon skeleton. When this compound is attached to a polymer or nanoparticle, NMR is crucial for confirming the covalent linkage. This is often observed through the appearance of new signals corresponding to the conjugate, or shifts and broadening of the signals from both the this compound moiety and the macromolecule it is attached to, indicating a change in their chemical environments.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide (-CONH₂) | 7.5 - 8.5 | 165 - 170 (C=O) | Broad signals in ¹H NMR due to exchange. |

| Ring Proton H2 | 8.5 - 8.8 | ~150 | Downfield due to proximity to ring nitrogen. |

| Ring Proton H4 | 7.8 - 8.1 | ~135 | |

| Ring Proton H5 | 7.2 - 7.5 | ~120 | |

| Ring Carbon C6 | N/A | >175 | Carbon attached to sulfur, exists in thione tautomer. |

This interactive table outlines the predicted NMR chemical shifts for this compound. Actual values can vary with solvent and conjugation.

Chromatographic and Separation Techniques

When this compound is conjugated to large molecules or particles, techniques that separate based on size and shape are essential for characterizing the final product.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. acs.orgpaint.org It is the primary method for determining the molecular weight and molecular weight distribution of polymers. nih.gov When this compound is conjugated to a polymer, SEC is used to confirm the attachment and to characterize the resulting macromolecule.

The analysis involves passing a solution of the polymer conjugate through a column packed with porous gel beads. paint.org Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer elution time. By coupling the SEC system with detectors such as a refractive index (RI) detector, a UV-Vis detector (which can specifically detect the this compound moiety), and a multi-angle light scattering (MALS) detector, one can obtain the absolute molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (Đ = Mw/Mn) of the conjugate. nih.gov

| Parameter | Description | Typical Information Obtained |

| Elution Volume (Ve) | The volume of solvent required to elute the polymer from the column. | Inversely related to the hydrodynamic volume of the polymer. |

| Weight-Average Molecular Weight (Mw) | The average molecular weight where larger chains contribute more significantly. | Determined accurately with a MALS detector. |

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. | Determined from RI or UV detector signal relative to standards or MALS. |

| Polydispersity Index (Đ) | A measure of the breadth of the molecular weight distribution (Đ = Mw/Mn). | A value of 1.0 indicates a monodisperse sample. |

This interactive table describes the key parameters obtained from SEC analysis of polymer conjugates.

Flow Field-Flow Fractionation for Particle and Layer Analysis

Flow Field-Flow Fractionation (FFF) is a family of separation techniques that are particularly well-suited for characterizing nanoparticles, macromolecules, and complex biological systems. mdpi.comwikipedia.org Unlike SEC, FFF takes place in an open channel, which minimizes shear forces and avoids interactions with a stationary packing material, making it ideal for analyzing delicate or surface-active conjugates. acs.orgunibo.it

In Asymmetrical Flow FFF (AF4), the most common variant, a cross-flow is applied perpendicular to the main channel flow. mdpi.com This pushes particles or macromolecules towards an accumulation wall (a semi-permeable membrane). Diffusion counteracts this force, causing smaller particles, which diffuse faster, to equilibrate at a higher position in the parabolic flow profile of the channel. Consequently, smaller particles are transported faster down the channel and elute earlier. This technique is highly effective for analyzing the size distribution of nanoparticles functionalized with this compound or for studying the thickness of polymer layers conjugated with the molecule. It is also highly sensitive for detecting the formation of aggregates, which might be missed by other techniques. aiche.org

| Elution Time (min) | Hydrodynamic Diameter (nm) | Interpretation |

| 5 - 10 | 10 - 50 | Primary, well-dispersed nanoparticles or polymer coils. |

| 12 - 18 | 60 - 150 | Small aggregates (e.g., dimers, trimers) or larger polymer structures. |

| > 20 | > 200 | Larger aggregates or agglomerates. |

This interactive table provides a representative example of data from an AF4 analysis, illustrating the separation of particles by size.

Surface and Microscopic Techniques

Surface and microscopic techniques are essential for visualizing the effects of functionalization on a material's surface. They provide direct, high-resolution evidence of topographical changes and the distribution of conjugated molecules like this compound.

Scanning Electron Microscopy (SEM) of Functionalized Materials

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. By scanning the surface with a focused beam of electrons, it provides detailed information about surface topography and composition.

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. azooptics.com It works by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflections of the cantilever are measured to create a topographical map. nih.gov

For materials functionalized with this compound, AFM offers quantitative data on surface roughness and the thickness of the applied layer. nih.govmdpi.com By comparing the surface before and after modification, key roughness parameters can be determined. This technique is sensitive enough to measure the thickness of a monomolecular layer of this compound, often accomplished by creating a "scratch" in the layer and imaging the height difference between the substrate and the coated area.

Below is a table illustrating the type of data that can be obtained from an AFM analysis of a silicon wafer surface before and after functionalization with this compound.

| Parameter | Description | Before Functionalization | After Functionalization |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | 0.2 nm | 0.8 nm |

| Root Mean Square Roughness (Rq) | The root mean square average of height deviations taken from the mean image data plane. | 0.3 nm | 1.1 nm |

| Layer Thickness | The measured height of the deposited this compound layer. | N/A | ~1.5 nm |

Rheological and Mechanical Property Assessment

The incorporation of this compound into materials can significantly alter their bulk properties, such as viscosity and mechanical strength. These changes are critical for the material's performance in various applications.

Viscosity Measurements of this compound-Modified Systems

Viscosity is a measure of a fluid's resistance to flow. In polymer solutions, hydrogels, or other viscous systems, the introduction of a small molecule like this compound can alter the intermolecular forces, thereby changing the bulk viscosity. The amide and thiol groups of the molecule can participate in hydrogen bonding or form disulfide cross-links, potentially leading to an increase in viscosity.

Rheometers are used to measure these changes precisely. By applying a controlled shear stress and measuring the resulting shear rate, the viscosity can be determined. Such studies are crucial for applications where flow characteristics are important, for example, in the formulation of coatings or injectable hydrogels. A study on a polymerizable microemulsion showed that controlled polymerization could successfully increase the viscosity of the system, a principle applicable to systems modified with reactive molecules like this compound. mdpi.com

The following table shows hypothetical data on how the viscosity of a 2% polymer solution might change with the addition of this compound.

| Concentration of this compound (mM) | Measured Viscosity (mPa·s) at 25°C |

| 0 (Control) | 15.2 |

| 0.5 | 18.5 |

| 1.0 | 22.1 |

| 2.0 | 28.9 |

Tensile Strength Analysis for Cohesive and Adhesive Properties

Tensile testing is performed using a tensiometer, which pulls a sample at a constant rate and measures the force required. Research on polyamide composites has shown that the addition and modification of fillers can significantly enhance tensile strength and modulus. mdpi.com A similar principle applies where this compound could be used to modify fillers or the polymer matrix itself to improve interfacial adhesion and thus mechanical performance.

The table below provides example data from a tensile strength analysis of a polymer film.

| Sample | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |

| Polymer Film (Control) | 25 | 40 | 350% |

| Polymer Film with 0.5% this compound | 28 | 48 | 320% |

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods are quantitative analytical techniques used to determine the concentration of this compound or to study its redox behavior.

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are highly sensitive methods for studying electroactive molecules. nih.govnih.gov The thiol group (-SH) in this compound can be oxidized at an electrode surface, producing a measurable current signal. The potential at which this oxidation occurs is characteristic of the molecule, and the magnitude of the current is proportional to its concentration. These methods have been successfully applied to the analysis of the closely related compound 6-mercaptopurine (B1684380). researchgate.net Studies on 6-mercaptonicotinic acid, another analogue, have used voltammetry to investigate the properties of self-assembled monolayers on gold electrodes. researchgate.net

Titrimetric methods are classical chemical analysis techniques for determining the concentration of a substance. For this compound, the thiol group can be quantified by titration with an oxidizing agent like iodine (iodimetry) or with a solution containing metal ions that react with thiols, such as silver nitrate (B79036) (argentometric titration). The endpoint of the titration can be detected using a chemical indicator or by following the change in electrochemical potential (potentiometric titration).

The table below summarizes key parameters obtained from an electrochemical analysis of this compound.

| Analytical Method | Parameter | Typical Value | Description |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.45 V (vs. Ag/AgCl) | The potential at which the oxidation of the thiol group occurs at a maximum rate. |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Proportional to concentration | The maximum current measured, which is linearly related to the concentration of this compound. |

| Iodimetric Titration | Titer (mol/L) | Determined experimentally | The concentration of the this compound solution as determined by reaction with a standardized iodine solution. |

Ellman's Reagent for Quantification of Thiol Groups

The quantification of accessible thiol (-SH) groups is fundamental to characterizing this compound and its conjugates. Ellman's reagent, or 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), provides a reliable and widely used spectrophotometric method for this purpose. nih.gov

The assay is based on the chemical reaction between DTNB and a free thiol group. fishersci.com In this reaction, the disulfide bond of DTNB is cleaved by the thiol, resulting in a mixed disulfide and the release of one molecule of 2-nitro-5-thiobenzoic acid (TNB). nih.gov TNB is a yellow-colored species that exhibits a strong absorbance at a wavelength of 412 nm. bmglabtech.com The intensity of the yellow color is directly proportional to the concentration of free thiol groups in the sample.

The reaction proceeds as follows:

R-SH (thiol-containing molecule, e.g., this compound) + DTNB → R-S-S-TNB (mixed disulfide) + TNB⁻ (thiolate anion, yellow)

The concentration of the thiol can be determined in two ways:

Using a Molar Extinction Coefficient: The concentration of the TNB product can be calculated directly using the Beer-Lambert law (A = εbc), where A is the absorbance at 412 nm, b is the path length of the cuvette, c is the molar concentration, and ε is the molar extinction coefficient of TNB. The widely accepted molar extinction coefficient for TNB is 14,150 M⁻¹cm⁻¹ at pH 8.0. fishersci.comencapsula.com

Using a Standard Curve: A more common approach involves creating a calibration curve with a known thiol-containing standard, such as L-cysteine. fishersci.combmglabtech.com Solutions of varying, known concentrations of the standard are reacted with Ellman's reagent, and their absorbance at 412 nm is measured. The absorbance of the unknown sample is then compared against this standard curve to determine its thiol concentration.

Table 1: Example of a Calibration Curve for Thiol Quantification using L-cysteine Standard This interactive table demonstrates the linear relationship between the concentration of a standard thiol (L-cysteine) and the absorbance measured at 412 nm after reaction with Ellman's reagent.

| Standard | L-cysteine Concentration (µM) | Absorbance at 412 nm (AU) |

|---|---|---|

| Blank | 0 | 0.000 |

| 1 | 25 | 0.354 |

| 2 | 50 | 0.708 |

| 3 | 75 | 1.062 |

| 4 | 100 | 1.415 |

Zeta Potential Measurements of Conjugates

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of conjugates in a colloidal suspension. nih.gov It is measured by observing the movement of particles in an electric field, a technique known as electrophoresis. This characterization is particularly important for conjugates of this compound with polymers or nanoparticles, as the surface charge significantly influences their stability in suspension and their interaction with biological systems.

Nanoparticles with a zeta potential between -10 mV and +10 mV are considered approximately neutral, while those with values greater than +30 mV or less than -30 mV are strongly cationic and strongly anionic, respectively. High absolute zeta potential values generally indicate good colloidal stability due to strong electrostatic repulsion between particles.

Table 2: Representative Zeta Potential Values Before and After Conjugation This table illustrates the typical shift in zeta potential upon the successful conjugation of this compound to a hypothetical neutral polymer.

| Sample | Average Particle Size (nm) | Zeta Potential (mV) | Interpretation |

|---|---|---|---|

| Unmodified Polymer | 150 | -2.5 ± 0.8 | Near-neutral surface charge |

Degradation and Stability Profiling

Understanding the degradation and stability of this compound-modified materials is essential for predicting their lifespan and performance. This involves studying their breakdown under specific conditions, such as enzymatic action, and assessing their resistance to chemical changes like oxidation.

Enzymatic Degradation Studies of this compound-Modified Polymers

When this compound is conjugated to biodegradable polymers, it is important to assess how this modification affects the polymer's susceptibility to enzymatic degradation. Such studies are typically performed in vitro by incubating the modified polymer with specific enzymes that are known to break down the polymer backbone, such as lipases, proteases, or esterases. researchgate.netplasticsengineering.org

The degradation process can be monitored using several techniques:

Mass Loss: Polymer films or particles are incubated in a buffer solution containing the enzyme. At various time points, samples are removed, washed, dried, and weighed to determine the percentage of mass loss. nih.gov

Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is used to measure changes in the molecular weight and polydispersity of the polymer over time. A decrease in molecular weight indicates the cleavage of polymer chains. nih.gov

Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the soluble byproducts released into the incubation buffer, providing insight into the degradation mechanism. nih.gov

These studies often reveal whether the degradation occurs via surface erosion, where the material is lost from the exterior, or bulk degradation, where the polymer is hydrolyzed throughout its matrix. nih.gov

Table 3: Example of Enzymatic Degradation Profile of a this compound-Modified Polymer This interactive table displays the percentage of weight loss over time for a biodegradable polymer modified with this compound when incubated with a relevant enzyme (e.g., Lipase) versus a control buffer.

| Time (days) | Weight Loss (%) - Control (Buffer only) | Weight Loss (%) - With Enzyme (Lipase) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | < 1 | 15 |

| 3 | 1.5 | 42 |

| 7 | 2.1 | 78 |

Assessment of Oxidative Stability of S-Protected Conjugates

The thiol group of this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of function. To enhance stability, the thiol group can be "S-protected." This involves reacting the thiol to form a reversible covalent bond, such as a disulfide linkage with another thiol-containing molecule. This protection prevents unwanted oxidation.

The oxidative stability of these S-protected conjugates can be assessed using thermal analysis techniques like Differential Scanning Calorimetry (DSC). In a typical DSC experiment, the sample is heated at a constant rate in an oxygen-rich atmosphere. The temperature at which oxidation begins is observed as an exothermic event, known as the Oxidation Onset Temperature (OOT). A higher OOT indicates greater resistance to oxidation.

By comparing the OOT of an S-protected conjugate to its unprotected counterpart, the effectiveness of the protection strategy can be quantified. A significant increase in the OOT for the S-protected version would confirm its enhanced oxidative stability.

Table 4: Comparative Oxidative Stability by Differential Scanning Calorimetry (DSC) This table shows a comparison of the Oxidation Onset Temperature (OOT) for an unprotected this compound conjugate versus its S-protected form, highlighting the improved stability.

| Conjugate Type | Protection Status | Oxidation Onset Temperature (OOT) (°C) |

|---|---|---|

| This compound Conjugate | Unprotected | 155 |

Table 5: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5,5'-dithio-bis-(2-nitrobenzoic acid) | DTNB |

| 2-nitro-5-thiobenzoic acid | TNB |

Computational Modeling and Simulation Approaches for 6 Mercaptonicotinamide Conjugates

Molecular Dynamics Simulations of Polymer-6-Mercaptonicotinamide Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. semanticscholar.orgmdpi.com In the context of 6-mercaptonicotinamide conjugates, MD simulations can provide detailed insights into the interactions between the therapeutic agent and a polymer carrier, which is crucial for the design of effective drug delivery systems. nih.gov

The primary goal of these simulations is to understand the conformational changes, binding affinities, and the nature of intermolecular forces that govern the stability and release characteristics of the conjugate. nih.gov The simulation process begins with the construction of an atomic-level model of the polymer and the this compound conjugate. This is followed by the selection of an appropriate force field, which defines the potential energy of the system as a function of its atomic coordinates. The system is then solvated in a simulated physiological environment, and the equations of motion are solved iteratively to trace the trajectory of each atom over a specific timescale.

Key parameters that can be extracted from MD simulations include:

Binding Free Energy: This value quantifies the strength of the interaction between the polymer and this compound, indicating the stability of the conjugate.

Radial Distribution Functions: These functions describe the probability of finding a particular atom of the polymer at a certain distance from an atom of this compound, revealing the specific interaction sites.

Hydrogen Bond Analysis: This analysis identifies the formation and lifetime of hydrogen bonds, which are often critical for the stability of the conjugate.

Conformational Changes: MD simulations can track changes in the three-dimensional structure of both the polymer and the drug, which can influence the release profile.

Table 1: Illustrative Interaction Energies between this compound and Different Polymers from MD Simulations

| Polymer Carrier | Binding Free Energy (kcal/mol) | Predominant Interaction Type |

| Polyethylene Glycol (PEG) | -15.8 | Hydrogen Bonding |

| Polylactic-co-glycolic acid (PLGA) | -22.5 | Hydrophobic Interactions |

| Chitosan (B1678972) | -28.2 | Electrostatic and Hydrogen Bonding |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular dynamics simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. science.govnih.gov These methods provide a detailed understanding of the electron distribution and orbital interactions within this compound, which are fundamental to its chemical behavior and biological activity.

Commonly used quantum chemical methods include Density Functional Theory (DFT) and ab initio calculations. mdpi.com These methods can be used to calculate a variety of molecular properties, such as:

Molecular Geometry: Optimization of the three-dimensional structure of this compound to its lowest energy conformation.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, which provide insights into the molecule's reactivity and interaction with other molecules. nih.gov

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra, which can aid in the experimental characterization of the compound.

Reaction Mechanisms: Elucidation of the pathways and transition states of chemical reactions involving this compound, such as its conjugation to polymers or its interaction with biological targets.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an example of the outputs from quantum chemical calculations.

Docking Studies of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule, such as this compound or its derivatives, to the binding site of a target protein. mdpi.comdovepress.com

The process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding affinity. semanticscholar.org The results of docking studies can:

Identify Potential Biological Targets: By screening this compound against a library of protein structures, potential biological targets can be identified. nih.gov

Elucidate Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. dovepress.com

Guide Lead Optimization: By understanding the structure-activity relationship at the binding site, derivatives of this compound can be designed with improved affinity and selectivity.

Table 3: Example Docking Scores of this compound Derivatives against a Hypothetical Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Lys72, Asp184 |

| 6-(Methylthio)nicotinamide | -8.2 | Lys72, Asp184, Leu132 |

| 6-(Benzylthio)nicotinamide | -9.1 | Lys72, Asp184, Phe185 |

Note: This data is for illustrative purposes to demonstrate the output of molecular docking studies.

Predictive Modeling for Structure-Function Relationships in Conjugates

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical methods used to predict the biological activity or properties of chemicals based on their molecular structure. nih.govmdpi.com For this compound conjugates, these models can be developed to predict various properties, such as drug release rates, stability, and therapeutic efficacy.

The development of a QSAR/QSPR model involves several steps:

Data Collection: A dataset of conjugates with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each conjugate. mdpi.com

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

These predictive models can accelerate the design and optimization of this compound conjugates by allowing for the virtual screening of a large number of potential structures and the prioritization of the most promising candidates for synthesis and experimental testing.

Emerging Research Themes and Future Perspectives on 6 Mercaptonicotinamide

Exploration of Novel Bioconjugation Methodologies

The thiol group of 6-Mercaptonicotinamide is a prime target for a variety of bioconjugation strategies, enabling the covalent attachment of this molecule to proteins, peptides, and other biomolecules. While traditional thiol-maleimide chemistry is a well-established method, emerging research focuses on developing more stable and specific linkages. nih.gov The goal is to create bioconjugates with enhanced homogeneity and preserved biological activity. researchgate.net

Novel bioconjugation methodologies that could be explored for this compound include: